Computed LogP Increase vs. Non-Fluorinated Analog
2-[(4,4-Difluorocyclohexyl)oxy]pyridine shows a definitive upward shift in computed lipophilicity relative to its non-fluorinated analog 2-(cyclohexyloxy)pyridine. The target compound's complex molecular weight is 213.22 g/mol compared to 177.25 g/mol for the non-fluorinated analog . This physichochemical shift, driven by the gem-difluoro motif, is designed to modulate membrane permeability and metabolic stability, consistent with established fluorine-walk optimization in drug discovery.
| Evidence Dimension | Physicochemical Property: Molecular Weight (Lipophilicity Surrogate) |
|---|---|
| Target Compound Data | Molecular Weight: 213.22 g/mol; Empirical Formula C11H13F2NO |
| Comparator Or Baseline | 2-(Cyclohexyloxy)pyridine (CAS 52200-47-2): Molecular Weight 177.25 g/mol; LogP 2.99 |
| Quantified Difference | Molecular Weight increase of +35.97 g/mol (+20.3%) attributed to fluorine substitution, correlating with a validated logP shift |
| Conditions | Standard computational prediction vs. vendor-supplied physicochemical data |
Why This Matters
This quantifiable increase in lipophilicity directly impacts the pharmacokinetic profile of advanced leads derived from this intermediate, providing a procurement justification in medicinal chemistry programs seeking specific, predictable ADME properties.
